molecular formula C18H24O B14266620 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol CAS No. 138568-27-1

4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol

Cat. No.: B14266620
CAS No.: 138568-27-1
M. Wt: 256.4 g/mol
InChI Key: DUTYKARAVUNUBK-UHFFFAOYSA-N
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Description

4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol is an organic compound with a complex structure that includes a phenol group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Friedel-Crafts alkylation reaction to attach the cyclohexyl ring to the phenol group. This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted phenols, depending on the electrophile used.

Scientific Research Applications

4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: Similar structure but lacks the phenol group.

    Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: Similar cyclohexyl ring structure but with a hydroxyl group instead of a phenol group.

    (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: Contains a similar cyclohexyl ring but with different substituents.

Uniqueness

4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol is unique due to the presence of both the phenol group and the cyclohexyl ring with multiple substituents

Properties

CAS No.

138568-27-1

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

4-(5-ethenyl-5-methyl-2-prop-1-en-2-ylcyclohexyl)phenol

InChI

InChI=1S/C18H24O/c1-5-18(4)11-10-16(13(2)3)17(12-18)14-6-8-15(19)9-7-14/h5-9,16-17,19H,1-2,10-12H2,3-4H3

InChI Key

DUTYKARAVUNUBK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(CC1C2=CC=C(C=C2)O)(C)C=C

Origin of Product

United States

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